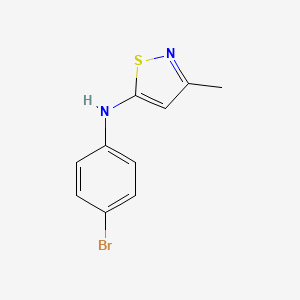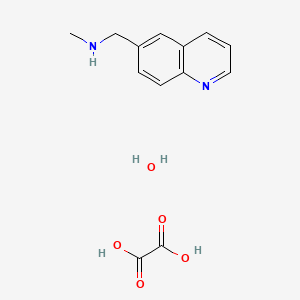
N-(4-bromophenyl)-3-methyl-5-isothiazolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-3-methyl-5-isothiazolamine, also known as BRP or Compound 8, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. BRP has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-3-methyl-5-isothiazolamine is not fully understood, but it is believed to work by disrupting bacterial cell membranes and inhibiting cell wall synthesis. It may also interfere with the replication of viral DNA and RNA. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
In addition to its antimicrobial activity, this compound has been found to exhibit a range of other biochemical and physiological effects. For example, it has been shown to have antioxidant activity, which may make it useful in the treatment of conditions such as cancer and neurodegenerative diseases. Additionally, this compound has been found to inhibit the activity of several enzymes, including acetylcholinesterase and tyrosinase, which may have implications for the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-bromophenyl)-3-methyl-5-isothiazolamine is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, it exhibits a wide range of biological activities, making it a versatile compound for use in laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop drugs based on its activity.
Direcciones Futuras
There are several potential future directions for research on N-(4-bromophenyl)-3-methyl-5-isothiazolamine. One area of interest is the development of new antibacterial and antifungal drugs based on the structure of this compound. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to identify potential targets for drug development. Finally, there is potential for the development of new drugs based on the other biochemical and physiological effects of this compound, such as its antioxidant activity and enzyme inhibition.
Métodos De Síntesis
The synthesis of N-(4-bromophenyl)-3-methyl-5-isothiazolamine involves a series of chemical reactions, starting with the reaction of 4-bromoaniline with methyl isothiocyanate to form N-(4-bromophenyl)thiourea. This compound is then treated with chloroacetyl chloride to form this compound. The overall synthesis process is relatively straightforward and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-3-methyl-5-isothiazolamine has been the subject of numerous scientific studies, with researchers investigating its potential applications in a variety of fields. One area of interest is its antibacterial activity, with studies showing that this compound is effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Similarly, this compound has been found to exhibit antifungal activity, making it a potential candidate for the development of new antifungal drugs. Additionally, this compound has been shown to have antiviral activity against several viruses, including HIV-1 and herpes simplex virus.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-3-methyl-1,2-thiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2S/c1-7-6-10(14-13-7)12-9-4-2-8(11)3-5-9/h2-6,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHESNNBTDYBUMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{3-benzyl-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methanol](/img/structure/B6030914.png)

![octahydro-2H-quinolizin-1-ylmethyl [(2-fluorophenoxy)sulfonyl]carbamate](/img/structure/B6030923.png)

![5-{[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B6030942.png)
![N-{2-methyl-1-[3-(3-methylbenzyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide](/img/structure/B6030950.png)
![N-(2,4-difluorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6030957.png)
![2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B6030962.png)
![6-chloro-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6030970.png)
![3-(1,3-benzodioxol-5-yl)-1-benzyl-4-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1H-pyrazole](/img/structure/B6030974.png)

![1-benzyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6031009.png)
![N~1~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B6031014.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6031024.png)